Macrocarpal N

Natural Product Chemistry Structure-Activity Relationship Analytical Method Development

Macrocarpal N (CAS 221899-21-4, also designated Eucalyptone or (+)-Macrocarpal N) is a sesquiterpenoid phloroglucinol-diterpene adduct belonging to the macrocarpal class of compounds. This compound is isolated from the twigs and branches of Eucalyptus species, predominantly Eucalyptus globulus Labill (Myrtaceae).

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
Cat. No. B8261535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocarpal N
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C
InChIInChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3
InChIKeyKGPNGYABEKLGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0004347 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Macrocarpal N Procurement Guide: Chemical Identity, Source, and Reference Standard Specifications


Macrocarpal N (CAS 221899-21-4, also designated Eucalyptone or (+)-Macrocarpal N) is a sesquiterpenoid phloroglucinol-diterpene adduct belonging to the macrocarpal class of compounds [1] [2]. This compound is isolated from the twigs and branches of Eucalyptus species, predominantly Eucalyptus globulus Labill (Myrtaceae) [1] [3]. Macrocarpal N is characterized by a molecular formula of C28H38O7, a molecular weight of 486.60 g/mol, and features an isopentyl phloroglucinol chromophore coupled with a macrocyclic diterpene framework containing five defined stereocenters [2] [4]. The compound exists as a yellow powder with HPLC purity typically ≥98% from commercial suppliers [3] . As a member of the macrocarpal family—which includes over 17 structurally characterized analogs (macrocarpals A–Q plus am-1)—Macrocarpal N serves as an authenticated reference standard for analytical method development, dereplication studies, and quality control applications .

Why Macrocarpal N Cannot Be Substituted with Macrocarpal A or Other In-Class Analogs


Macrocarpal N cannot be interchangeably substituted with macrocarpal A, B, C, D, or other members of this structural class because fundamental physicochemical and stereochemical differences preclude functional equivalence. Macrocarpal N possesses the molecular formula C28H38O7 with five defined stereocenters, distinguishing it from macrocarpal A (C28H40O6, molecular weight 472.61 g/mol) and macrocarpal C (C28H38O5, molecular weight 454.60 g/mol) [1] [2] [3]. These structural variations—specifically the presence of an additional oxygen atom relative to macrocarpal A and an additional ketone functionality relative to macrocarpal C—directly impact chromatographic retention behavior, ionization efficiency in mass spectrometry, and target binding properties [1] [4]. Furthermore, macrocarpal N incorporates a 1,10-secoaromadendrane skeleton coupled to the isopentyl phloroglucinol chromophore, a scaffold configuration distinct from the bicyclic frameworks found in earlier macrocarpal congeners [4] [5]. Procurement of the incorrect analog for structure-activity relationship studies, analytical reference applications, or bioactivity validation introduces uncontrolled variables that compromise experimental reproducibility and regulatory compliance.

Macrocarpal N Quantitative Differentiation Evidence: Structural, Pharmacokinetic, and Analytical Comparisons


Structural Differentiation: Molecular Formula and Oxygen Content Versus Macrocarpal A and C

Macrocarpal N (C28H38O7, MW 486.60 g/mol) contains seven oxygen atoms and a calculated XLogP3 of 4.8, differentiating it from macrocarpal A (C28H40O6, MW 472.61 g/mol, six oxygen atoms) and macrocarpal C (C28H38O5, MW 454.60 g/mol, five oxygen atoms) [1] [2] [3]. The additional oxygen in Macrocarpal N is located in a ketone functionality within the macrocyclic framework, as evidenced by the 3-oxocyclopentyl substructure in its SMILES representation, which is absent in macrocarpal A [1] [4]. This oxygen content difference alters the hydrogen bond acceptor count (7 for Macrocarpal N versus 6 for macrocarpal A), affecting chromatographic retention and target enzyme binding potential [1].

Natural Product Chemistry Structure-Activity Relationship Analytical Method Development

Predicted ADMET Profile Differentiation: Caco-2 Permeability and Subcellular Localization

In silico ADMET predictions using admetSAR 2.0 indicate that Macrocarpal N exhibits a predicted Caco-2 permeability probability of 66.45% (negative classification) and a predicted human intestinal absorption probability of 97.53% (positive classification) [1]. Subcellular localization prediction assigns Macrocarpal N to mitochondria with 90.18% probability, whereas class-level observations for macrocarpals A–E indicate diverse subcellular distribution patterns including membrane-associated and cytosolic localization [1] [2]. These predicted ADMET parameters establish baseline expectations for cellular permeability studies and intracellular target engagement assays.

ADMET Prediction Pharmacokinetics Drug Discovery In Silico Screening

Purity Threshold and Reference Standard Specification Versus Commercial Analogs

Commercial suppliers of Macrocarpal N specify HPLC purity of ≥98% [1] and ≥97.5% , with the compound designated explicitly for use as a reference standard . The current catalog price for Macrocarpal N reference standard (5 mg) is approximately $740 , while Macrocarpal N from alternative suppliers is offered at €832 for 5 mg . This pricing tier differs from more extensively characterized analogs: macrocarpal A, B, D, and E are commercially available with established antibacterial MIC values ranging from 0.2 µM to 6.25 µg/mL against defined bacterial strains, whereas Macrocarpal N lacks published quantitative bioactivity data in peer-reviewed literature [2] .

Quality Control Reference Standards Analytical Chemistry Procurement Specifications

Stereochemical Complexity and Defined Stereocenter Count Differentiation

Macrocarpal N contains five defined stereocenters [1], whereas macrocarpal D is reported with zero defined atom stereocenters and macrocarpal A contains four defined stereocenters [2]. The five stereocenters in Macrocarpal N are fully assigned in the (1S,1′R,2′R,3′R,4′R) configuration as determined by NMR and X-ray crystallographic analysis of related macrocarpal congeners [1] [3]. This stereochemical complexity directly impacts chromatographic separation requirements: chiral stationary phases may be required for resolving Macrocarpal N from its diastereomers, whereas achiral reverse-phase conditions suffice for separation from macrocarpals with fewer stereocenters [4].

Stereochemistry Natural Product Synthesis Chiral Analysis Structural Elucidation

Macrocarpal N: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for HPLC Method Development and Dereplication

Macrocarpal N is procured as an authenticated reference standard (purity ≥98% by HPLC) for the development and validation of high-performance liquid chromatography methods targeting the separation and quantification of macrocarpal-class compounds in Eucalyptus extracts [1] [2]. Its distinct retention profile, derived from the unique C28H38O7 molecular composition and 4.8 XLogP3 value, enables unambiguous peak assignment in complex natural product matrices [3]. This application is supported by the compound's explicit commercial designation as a reference standard .

Natural Product Library Screening for Underexplored Structural Chemotypes

Macrocarpal N represents a structurally distinct chemotype within the macrocarpal family, characterized by five defined stereocenters and a 3-oxocyclopentyl substructure absent in earlier macrocarpal congeners such as macrocarpal A (four stereocenters, C28H40O6) [1] [2]. This structural novelty positions Macrocarpal N as a candidate for inclusion in natural product screening libraries where scaffold diversity is prioritized over established bioactivity [3]. The compound's predicted mitochondrial subcellular localization (90.18% probability) and OATP1B1/B3 inhibitor potential (79.28% and 93.48% probabilities, respectively) provide preliminary guidance for target-agnostic phenotypic screening triage [1].

Chiral Method Development and Stereochemical Validation

The five fully assigned stereocenters in Macrocarpal N [1] establish it as a stereochemically defined reference material for chiral chromatographic method development and the validation of asymmetric synthesis routes targeting macrocarpal-class compounds. Unlike macrocarpal D, which lacks defined stereochemistry [2], Macrocarpal N provides a well-characterized stereochemical benchmark for assessing enantiomeric purity, monitoring epimerization during synthetic transformations, and calibrating chiroptical detection systems [3].

ADMET Profiling Studies and In Silico Model Validation

Macrocarpal N serves as a test compound for validating in silico ADMET prediction models against empirical permeability and transporter interaction data [1]. Its predicted Caco-2 permeability (66.45% probability, negative), human intestinal absorption (97.53% probability, positive), and OATP1B1/OATP1B3 inhibitor profiles [1] provide a defined set of computational predictions that can be experimentally tested in Caco-2 monolayer assays and transporter inhibition studies. The resulting empirical data contribute to refining predictive algorithms for sesquiterpenoid and phloroglucinol-containing natural products [2].

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